molecular formula C22H23N5O B14125406 N-methyl-N-phenyl-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203260-56-3

N-methyl-N-phenyl-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B14125406
CAS No.: 1203260-56-3
M. Wt: 373.5 g/mol
InChI Key: ALSDGHORYPIINF-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridazinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, typically involving heating and the use of solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-N-phenyl-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide
  • N-methyl-N-phenyl-1-(pyridazin-3-yl)piperidine-4-carboxamide
  • N-methyl-N-phenyl-1-(pyridin-3-yl)piperidine-4-carboxamide

Uniqueness

N-methyl-N-phenyl-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of both pyridazinyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1203260-56-3

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

N-methyl-N-phenyl-1-(6-pyridin-4-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H23N5O/c1-26(19-5-3-2-4-6-19)22(28)18-11-15-27(16-12-18)21-8-7-20(24-25-21)17-9-13-23-14-10-17/h2-10,13-14,18H,11-12,15-16H2,1H3

InChI Key

ALSDGHORYPIINF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

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